Xelaglifam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xelaglifam is a novel compound developed as a G-protein-coupled receptor 40 (GPR40) agonist. It is primarily used for the treatment of Type 2 diabetes by inducing glucose-dependent insulin secretion and reducing circulating glucose levels . This compound has shown promising results in both in vitro and in vivo studies, making it a significant candidate in diabetes management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xelaglifam involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The process also includes rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Xelaglifam undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Xelaglifam has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular signaling pathways.

Medicine: Investigated for its potential in treating Type 2 diabetes and other metabolic disorders.

Industry: Used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Xelaglifam exerts its effects by acting as an agonist for G-protein-coupled receptor 40 (GPR40). This receptor is involved in glucose-dependent insulin secretion. Upon binding to GPR40, this compound enhances the recruitment of β-arrestin and increases the mobilization of calcium ions, leading to increased insulin secretion. This mechanism helps in maintaining glycemic control in patients with Type 2 diabetes .

Comparison with Similar Compounds

Fasiglifam: Another GPR40 agonist used for diabetes treatment.

Pioglitazone: A thiazolidinedione used to improve insulin sensitivity.

Metformin: A biguanide that reduces hepatic glucose production.

Uniqueness of Xelaglifam: this compound is unique due to its enhanced β-arrestin recruitment and sustained glycemic control compared to other GPR40 agonists like Fasiglifam. It also shows a longer-lasting effect on β-cells, leading to improved insulin secretion and glucose tolerance .

Biological Activity

Xelaglifam, also known as IDG-16177, is a novel compound that acts as a potent agonist for the free fatty acid receptor GPR40 (also referred to as FFAR1). This receptor plays a significant role in glucose metabolism and insulin secretion, making this compound a candidate for the treatment of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound exerts its biological effects through the activation of GPR40, which is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates intracellular signaling pathways that enhance insulin secretion and incretin hormone release, thereby improving glycemic control. Specifically, the activation leads to increased intracellular calcium mobilization and protein kinase C (PKC) activation, which are crucial for insulin secretion in response to glucose levels .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound effectively lowers blood glucose levels. In animal models, it was shown to enhance insulin secretion in response to glucose intake and improve overall metabolic profiles. The compound was evaluated for its pharmacokinetic properties, showing favorable absorption and distribution characteristics .

Table 1: Summary of Preclinical Findings

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Model | Blood Glucose Levels | Significant reduction observed |

| Pharmacokinetics | Absorption Rate | High absorption |

| Insulin Secretion | Post-Glucose Challenge | Enhanced secretion noted |

Clinical Trials

This compound has progressed into early clinical trials where its safety and efficacy are being assessed in humans. Initial findings suggest that it maintains glycemic control with a lower incidence of hypoglycemia compared to traditional therapies such as sulfonylureas and DPP-IV inhibitors. Notably, the compound's ability to recruit β-arrestin has been linked to its sustained action on GPR40, potentially leading to improved patient outcomes .

Case Study: Clinical Evaluation of this compound

In a recent clinical trial involving patients with T2DM, participants were administered this compound over a 12-week period. The results indicated:

- Reduction in HbA1c : A statistically significant decrease was observed compared to baseline measurements.

- Insulin Sensitivity : Improvements were noted in insulin sensitivity metrics.

- Side Effects : Minimal adverse effects were reported, primarily gastrointestinal in nature.

Comparative Analysis with Other GPR40 Agonists

To contextualize this compound’s efficacy, it is essential to compare it with other GPR40 agonists currently under investigation.

Table 2: Comparative Efficacy of GPR40 Agonists

| Compound | Mechanism | HbA1c Reduction (%) | Side Effects |

|---|---|---|---|

| This compound | GPR40 Agonist | 1.5 - 2.0 | Mild gastrointestinal |

| SCO-267 | GPR40 Full Agonist | 1.0 - 1.5 | None reported |

| LY2881835 | GPR40 Agonist | 1.8 - 2.3 | Liver-related events |

Properties

CAS No. |

2230597-99-4 |

|---|---|

Molecular Formula |

C30H28FNO5 |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

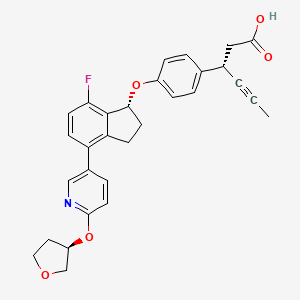

(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxypyridin-3-yl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |

InChI Key |

IJUWQJZOUDTENA-HRRBBWQUSA-N |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.